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Cat. No.: B7358228 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MS4077, a Proteolysis Targeting Chimera

(PROTAC) designed to degrade Anaplastic Lymphoma Kinase (ALK), with other ALK inhibitors.

The on-target specificity of MS4077 is evaluated through a review of its binding affinity, cellular

potency, and degradation efficiency, alongside a comparison with established ALK inhibitors

and the use of negative controls to confirm its mechanism of action.

Executive Summary
MS4077 is a potent and specific degrader of ALK. It demonstrates high binding affinity for ALK

and induces its degradation at nanomolar concentrations in ALK-positive cancer cell lines.[1][2]

This targeted degradation of ALK leads to the inhibition of downstream signaling pathways and

suppression of cancer cell proliferation. The specificity of MS4077's action is underscored by

the use of inactive control compounds, which fail to induce ALK degradation, thereby

confirming the PROTAC-mediated mechanism. While direct, broad-spectrum off-target profiling

data for MS4077 is not publicly available, the high selectivity of its parent ALK-binding

molecule, Ceritinib, suggests a favorable specificity profile.[1]

Comparative On-Target Efficacy
MS4077's on-target efficacy is best understood by comparing its performance against

established ALK inhibitors, Crizotinib and Alectinib, in relevant cancer cell lines.
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Table 1: In Vitro On-Target Activity Comparison

Compound Target Cell Line
Binding
Affinity (Kd,
nM)

Cellular
Potency
(IC50, nM)

Degradatio
n (DC50,
nM)

MS4077 ALK SU-DHL-1 37 46 3

NCI-H2228 37
Less

sensitive
34

Crizotinib
ALK, c-Met,

ROS1
SU-DHL-1 - ~30

Not

Applicable

NCI-H2228 - 100 - 311.26
Not

Applicable

Alectinib ALK, RET SU-DHL-1 2.4 ~70
Not

Applicable

NCI-H2228 2.4 53
Not

Applicable

Data for MS4077 from Zhang C, et al. Eur J Med Chem. 2018.[1] Data for competitor

compounds compiled from various sources. Note: Crizotinib and Alectinib are inhibitors and do

not induce protein degradation; therefore, DC50 values are not applicable.

Mechanism of Action: Targeted Degradation
MS4077 functions as a PROTAC, a heterobifunctional molecule that hijacks the cell's ubiquitin-

proteasome system to selectively degrade the target protein.
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Caption: Mechanism of MS4077-mediated ALK degradation.

ALK Signaling Pathway Inhibition
By degrading ALK, MS4077 effectively shuts down the downstream signaling pathways that are

constitutively activated in ALK-positive cancers and drive tumor growth and survival.
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Caption: Overview of ALK signaling pathways blocked by MS4077.

Experimental Validation of On-Target Specificity
The on-target specificity of MS4077 is further supported by experiments using negative control

compounds, MS4748 and MS4740. These molecules are structurally very similar to MS4077
but are designed to be incapable of degrading ALK.[1]

Table 2: Activity of MS4077 and Negative Controls
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Compound ALK Binding (Kd, nM)
ALK Degradation (DC50,
nM) in SU-DHL-1

MS4077 37 3

MS4748 (Negative Control) 54 No Degradation

MS4078 (Analogue) 19 11

MS4740 (Negative Control) 78 No Degradation

Data from Zhang C, et al. Eur J Med Chem. 2018.

The inability of MS4748 and MS4740 to degrade ALK, despite binding to it, confirms that the

degradation is dependent on the PROTAC machinery recruited by MS4077 and not a result of

off-target effects of the core chemical structure.

Experimental Protocols
ALK Binding Affinity Assay (KINOMEscan™)
Objective: To determine the dissociation constant (Kd) of MS4077 for ALK.

Method: A competition binding assay was used. DNA-tagged ALK, an immobilized ligand, and

the test compound (MS4077) were combined. The ability of MS4077 to compete with the

immobilized ligand for ALK binding was measured by quantifying the amount of DNA-tagged

ALK bound to the solid support using quantitative PCR. A 11-point, 3-fold dilution series of the

compound was used to determine the Kd.

Cellular ALK Degradation Assay (Western Blot)
Objective: To measure the dose-dependent degradation of ALK in cancer cells.

Protocol:

Cell Culture: SU-DHL-1 and NCI-H2228 cells were cultured in appropriate media.

Treatment: Cells were treated with varying concentrations of MS4077 or control compounds

for 16 hours.
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Lysis: Cells were washed with cold PBS and lysed in 1x Laemmli loading buffer.

SDS-PAGE and Transfer: Lysates were heated, resolved on a 4-15% SDS-PAGE gel, and

transferred to a PVDF membrane.

Blocking and Antibody Incubation: The membrane was blocked with 5% milk in TBST for 1

hour at room temperature. The membrane was then incubated with a primary antibody

against ALK overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-

conjugated secondary antibody.

Detection: Protein bands were visualized using a chemiluminescent substrate.

Quantification: Band intensities were quantified to determine the DC50 value (the

concentration at which 50% of the protein is degraded).

Cell Proliferation Assay
Objective: To determine the effect of MS4077 on the proliferation of ALK-positive cancer cells.

Protocol:

Cell Seeding: SU-DHL-1 or NCI-H2228 cells were seeded in 96-well plates.

Treatment: Cells were treated with a range of concentrations of MS4077 for 3 days.

Viability Assessment: Cell viability was measured using a standard method (e.g., CellTiter-

Glo®).

Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the

dose-response curve.

Off-Target Profile: A Point for Consideration
A comprehensive, publicly available kinome-wide selectivity screen (e.g., KINOMEscan™

against a broad panel of kinases) for MS4077 has not been identified in the reviewed literature.

Such a screen would provide a direct and unbiased assessment of its off-target interactions.

However, MS4077 was designed using Ceritinib as the ALK-binding warhead. Ceritinib is a

highly selective second-generation ALK inhibitor. This suggests that MS4077 is likely to have a
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favorable selectivity profile with minimal off-target kinase interactions. The development of

inactive analogs, MS4748 and MS4740, which bind to ALK but do not cause its degradation,

further supports the specific, on-target mechanism of action of MS4077.

Conclusion
The available evidence strongly supports the on-target specificity of MS4077 as a potent

degrader of ALK. Its high binding affinity, low nanomolar degradation potency in ALK-positive

cancer cells, and the confirmed PROTAC mechanism of action through the use of negative

controls, all point to a highly specific and effective molecule. While a direct, broad kinome-wide

off-target profile remains to be published, the inherent selectivity of its parent ALK binder

provides a strong rationale for its specificity. MS4077 represents a promising therapeutic

strategy for ALK-driven malignancies, offering a distinct and potentially more advantageous

mechanism of action compared to traditional small molecule inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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